7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a dioxopyrazolidinyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 1,3-dimethylxanthine, the core structure is established.
Introduction of the Dioxopyrazolidinyl Group: This step involves the reaction of the purine core with a pyrazolidine derivative under specific conditions, such as the presence of a strong base or acid catalyst, to introduce the dioxopyrazolidinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Batch or Continuous Flow Processes: Depending on the scale, the synthesis might be carried out in batch reactors or continuous flow systems.
Purification Techniques: Methods such as crystallization, chromatography, or recrystallization would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the purine ring or the dioxopyrazolidinyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts, depending on the reaction type.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione might be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, antiviral, and anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 7-(3,5-Dioxopyrazolidin-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique dioxopyrazolidinyl substitution, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
CAS No. |
41838-33-9 |
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Molecular Formula |
C10H10N6O4 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
7-(3,5-dioxopyrazolidin-4-yl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H10N6O4/c1-14-6-4(9(19)15(2)10(14)20)16(3-11-6)5-7(17)12-13-8(5)18/h3,5H,1-2H3,(H,12,17)(H,13,18) |
InChI Key |
KMCLMKCBCBBADH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3C(=O)NNC3=O |
Origin of Product |
United States |
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